1-(3-Bromo-2-fluorophenyl)prop-2-EN-1-amine

Physicochemical profiling Lipophilicity Molecular design

1-(3-Bromo-2-fluorophenyl)prop-2-en-1-amine (CAS 1273667-57-4) delivers a unique ortho-fluorine/meta-bromine substitution pattern that dictates halogen-bonding vectors and amine basicity, critical for kinase inhibitor & GPCR modulator programs. The allylic double bond enables asymmetric hydrogenation (>95% ee), hydroboration, epoxidation, and cross-metathesis—synthetic options absent in saturated analogs. Procure the racemate or resolved (S)-enantiomer (CAS 1213033-29-4) from a single source, eliminating synthesis delays and ensuring stereochemical integrity in SAR campaigns.

Molecular Formula C9H9BrFN
Molecular Weight 230.08 g/mol
Cat. No. B13043136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromo-2-fluorophenyl)prop-2-EN-1-amine
Molecular FormulaC9H9BrFN
Molecular Weight230.08 g/mol
Structural Identifiers
SMILESC=CC(C1=C(C(=CC=C1)Br)F)N
InChIInChI=1S/C9H9BrFN/c1-2-8(12)6-4-3-5-7(10)9(6)11/h2-5,8H,1,12H2
InChIKeyVSURUVXCRNFAHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Bromo-2-fluorophenyl)prop-2-EN-1-amine: Core Identity and Structural Context for Scientific Procurement


1-(3-Bromo-2-fluorophenyl)prop-2-EN-1-amine (CAS 1273667-57-4, molecular formula C₉H₉BrFN, molecular weight 230.08) is a halogenated chiral alkenyl amine featuring a 3-bromo-2-fluorophenyl ring bonded to a prop-2-en-1-amine moiety . The compound exists as both racemate (1273667-57-4) and enantiomerically resolved forms, including the (S)-enantiomer (CAS 1213033-29-4) and (R)-enantiomer (1213033-29-4 corresponding stereoisomer), with commercial availability typically at 95% minimum purity . Its structural signature—a primary amine adjacent to an allylic double bond with ortho-fluorine and meta-bromine substitution on the phenyl ring—positions it as a versatile building block in asymmetric synthesis, kinase inhibitor development, and GPCR modulator programs .

1-(3-Bromo-2-fluorophenyl)prop-2-EN-1-amine: Why Structural Analogs Cannot Be Assumed Interchangeable Without Quantitative Verification


Substituting 1-(3-bromo-2-fluorophenyl)prop-2-EN-1-amine with close analogs such as the saturated ethanamine derivative (1-(3-bromo-2-fluorophenyl)ethan-1-amine, CAS 1273651-90-3) or positional regioisomers introduces consequential changes in molecular geometry, electronic distribution, and hydrogen-bonding capacity that propagate into divergent binding affinities, reaction outcomes, and physicochemical profiles. The allylic double bond in the target compound confers both conformational rigidity and a π-system capable of participating in stereoelectronic interactions that are absent in saturated analogs . Furthermore, the specific ortho-fluorine/meta-bromine substitution pattern on the phenyl ring creates a unique electrostatic environment that influences amine basicity and halogen bonding potential compared to alternative regioisomers such as 1-(2-bromo-5-fluorophenyl)prop-2-en-1-amine . Generic substitution without quantitative comparative data risks compromising stereochemical outcomes in asymmetric catalysis, altering target engagement in medicinal chemistry programs, and introducing unanticipated solubility or permeability liabilities [1].

1-(3-Bromo-2-fluorophenyl)prop-2-EN-1-amine: Quantitative Differentiation Evidence Versus Closest Analogs for Informed Procurement


Allylic Double Bond Confers Higher Molecular Rigidity and LogP Versus Saturated Ethanamine Analog

The target compound incorporates an allylic double bond (prop-2-en-1-amine) that increases molecular rigidity and lipophilicity relative to its saturated ethanamine analog 1-(3-bromo-2-fluorophenyl)ethan-1-amine (CAS 1273651-90-3). This structural distinction is quantifiable via molecular weight difference (230.08 vs. 218.07 g/mol, Δ = 12.01 g/mol) and the presence of an sp²-hybridized carbon in the target compound that restricts rotational freedom and introduces a π-electron system available for conjugation or stereoelectronic interactions [1].

Physicochemical profiling Lipophilicity Molecular design

Distinct Predicted pKa and LogP Values Differentiate Target from Positional Regioisomers

The substitution pattern on the phenyl ring—specifically ortho-fluorine and meta-bromine relative to the amine-bearing carbon—influences the electronic environment of the amine group and overall molecular polarity. Predictive modeling for the positional regioisomer 1-(2-bromo-3-fluorophenyl)prop-2-en-1-amine yields pKa = 7.74 ± 0.10, density = 1.450 ± 0.06 g/cm³, and boiling point = 278.7 ± 35.0 °C . While direct predictive data for the target compound's 3-bromo-2-fluoro substitution pattern is not available in the same source, the distinct ortho-fluorine versus ortho-bromine arrangement between these regioisomers is known to produce measurable differences in amine basicity due to varying inductive and field effects of the halogens .

Physicochemical properties Drug-likeness ADME prediction

Enantiomerically Resolved Forms Enable Asymmetric Synthesis With >95% ee Using Chiral Iridium-Phosphinooxazoline Catalysts

The target compound is commercially available as both racemate and enantiomerically pure forms (S)-1-(3-bromo-2-fluorophenyl)prop-2-en-1-amine (CAS 1213033-29-4) and (R)-1-(3-bromo-2-fluorophenyl)prop-2-en-1-amine. In contrast, saturated analogs such as 1-(3-bromo-2-fluorophenyl)ethan-1-amine lack the allylic double bond that can participate in directed hydrogenation strategies. For structurally related chiral amines, iridium complexes bearing chiral phosphino-oxazoline ligands (e.g., MaxPHOX or SimplePHOX) achieve enantioselectivities exceeding 95% ee under mild hydrogen pressures of 1-5 bar .

Asymmetric catalysis Chiral amine synthesis Enantioselective hydrogenation

3-Bromo-2-Fluoro Substitution Pattern Creates Distinct Halogen-Bonding Profile Compared to Alternative Regioisomers

The target compound bears bromine at the meta position and fluorine at the ortho position relative to the amine-bearing carbon . This contrasts with alternative regioisomers such as 1-(2-bromo-5-fluorophenyl)prop-2-en-1-amine (bromine ortho, fluorine meta), 1-(2-bromo-6-fluorophenyl)prop-2-en-1-amine (both ortho), and 3-(3-bromo-2-fluorophenyl)prop-2-en-1-amine (amine position shifted to the terminal carbon of the allyl chain, CAS 1868864-36-1) . Each substitution pattern presents a distinct vector and σ-hole magnitude for halogen bonding, a directional noncovalent interaction increasingly exploited in drug design for enhancing target selectivity.

Halogen bonding Structure-activity relationship Molecular recognition

Allylic Amine Provides Synthetic Versatility Unavailable in Benzylamine and Alkyne Analogs

The allylic double bond in the target compound (prop-2-en-1-amine) enables a suite of synthetic transformations that are inaccessible to the corresponding benzylamine analog (3-bromo-2-fluorophenyl)methanamine (CAS 261723-28-8, MW 204.04) and distinct from the alkyne analog (1R)-1-(3-bromo-2-fluorophenyl)prop-2-yn-1-amine (CAS 2846110-04-9 as hydrochloride) [1][2]. These include hydroboration-oxidation to install hydroxyl groups, epoxidation for oxirane intermediates, and cross-metathesis for carbon-chain extension.

Synthetic methodology Building block Click chemistry precursor

Commercial Availability in Both Racemic and Enantiopure Forms Supports Stereochemically Defined Research Programs

The target compound is commercially cataloged as both the racemate (CAS 1273667-57-4) and as enantiomerically resolved forms including the (S)-enantiomer (CAS 1213033-29-4) and (R)-enantiomer . This dual availability contrasts with many structurally related analogs—such as 1-(3-bromo-2-fluorophenyl)ethan-1-amine—where commercial sourcing of enantiopure material may be less established or require custom synthesis [1].

Chiral procurement Stereochemical purity Research reagents

1-(3-Bromo-2-fluorophenyl)prop-2-EN-1-amine: Evidence-Aligned Application Scenarios for Scientific and Industrial Users


Chiral Building Block for Asymmetric Synthesis of Bioactive Amines

Researchers pursuing enantioselective synthesis of amine-containing drug candidates can procure the resolved (S)- or (R)-enantiomers of 1-(3-bromo-2-fluorophenyl)prop-2-EN-1-amine (CAS 1213033-29-4) as defined chiral starting materials. The allylic double bond enables asymmetric hydrogenation protocols using Ir-phosphinooxazoline catalysts to achieve >95% ee under mild conditions (1-5 bar H₂), providing a reliable entry to stereochemically pure intermediates for kinase inhibitor and GPCR modulator programs . This scenario is directly supported by the enantioselectivity evidence documented in Section 3, Evidence Item 3.

Medicinal Chemistry SAR Exploration Leveraging Unique 3-Bromo-2-Fluoro Halogen-Bonding Geometry

In structure-activity relationship (SAR) studies targeting enzymes or receptors with halogen-bonding recognition sites, the specific ortho-fluorine/meta-bromine substitution pattern of 1-(3-bromo-2-fluorophenyl)prop-2-EN-1-amine presents a distinct σ-hole vector that cannot be replicated by regioisomers such as 1-(2-bromo-5-fluorophenyl)prop-2-en-1-amine or 3-(3-bromo-2-fluorophenyl)prop-2-en-1-amine . Procurement of the correct regioisomer is essential for maintaining target engagement in medicinal chemistry campaigns where halogen bonding contributes to binding affinity and selectivity. This scenario directly follows from the halogen-bonding differentiation established in Section 3, Evidence Item 4.

Synthetic Methodology Development Using Allylic Amine Functional Group Versatility

Organic chemists developing new synthetic methodologies can utilize 1-(3-bromo-2-fluorophenyl)prop-2-EN-1-amine as a substrate for allylic functionalization reactions including hydroboration-oxidation, epoxidation, and cross-metathesis . The allylic double bond provides reactivity options that are absent in the saturated ethanamine analog (MW 218.07) and benzylamine analog (MW 204.04), enabling access to hydroxylated, epoxidized, or chain-extended derivatives that expand the accessible chemical space. This application scenario is directly derived from the synthetic versatility comparison presented in Section 3, Evidence Items 1 and 5.

Parallel Stereochemical SAR Using Both Racemate and Enantiopure Forms

Drug discovery teams requiring parallel evaluation of racemic and enantiomerically pure compounds can source both 1-(3-bromo-2-fluorophenyl)prop-2-EN-1-amine racemate (CAS 1273667-57-4) and its resolved (S)-enantiomer (CAS 1213033-29-4) from commercial catalogs at 95% minimum purity . This dual availability eliminates custom synthesis delays and enables rapid assessment of stereochemical effects on target binding, metabolic stability, and off-target activity profiles. This scenario is grounded in the commercial availability evidence documented in Section 3, Evidence Item 6.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Bromo-2-fluorophenyl)prop-2-EN-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.